molecular formula C27H29N3O6 B012016 Tyrosyl-tyrosyl-phenylalanine CAS No. 108322-11-8

Tyrosyl-tyrosyl-phenylalanine

Cat. No.: B012016
CAS No.: 108322-11-8
M. Wt: 491.5 g/mol
InChI Key: TYGHOWWWMTWVKM-HJOGWXRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosyl-tyrosyl-phenylalanine is a synthetic tripeptide composed of two tyrosine residues and one phenylalanine residue. This structure is of significant interest in biochemical research due to the fundamental roles its constituent amino acids play in cellular processes. Tyrosine is a key amino acid in signal transduction, as it can be phosphorylated by protein kinases to form phosphotyrosine, a critical post-translational modification in the regulation of enzymatic activity and signal transduction pathways . Furthermore, both tyrosine and phenylalanine are precursors to important bioactive molecules. Tyrosine is used in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine , while phenylalanine is itself an essential amino acid that is hydroxylated to form tyrosine in the body . Researchers may investigate this compound for its potential as a substrate for enzyme studies, its role in peptide-based signaling, or its behavior in metabolic pathway analysis. The peptide's properties may also make it a candidate for use in studies exploring protein-protein interactions or the development of novel biochemical tools. This product is intended for research purposes in a controlled laboratory environment. It is strictly "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108322-11-8

Molecular Formula

C27H29N3O6

Molecular Weight

491.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C27H29N3O6/c28-22(14-18-6-10-20(31)11-7-18)25(33)29-23(15-19-8-12-21(32)13-9-19)26(34)30-24(27(35)36)16-17-4-2-1-3-5-17/h1-13,22-24,31-32H,14-16,28H2,(H,29,33)(H,30,34)(H,35,36)/t22-,23-,24-/m0/s1

InChI Key

TYGHOWWWMTWVKM-HJOGWXRNSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N

Other CAS No.

108322-11-8

sequence

YYF

Synonyms

Tyr-Tyr-Phe
tyrosyl-tyrosyl-phenylalanine

Origin of Product

United States

Synthesis and Derivatization of Tyrosyl Tyrosyl Phenylalanine

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique introduced by Bruce Merrifield, is the most common method for synthesizing peptides like Tyrosyl-tyrosyl-phenylalanine. creative-peptides.commdpi.com This methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. biosynth.comacs.org This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps. mdpi.com

Selection of Resin Supports and Linkers

The choice of resin and linker is critical for a successful SPPS, as it dictates the conditions for both peptide assembly and final cleavage. biosynth.com For the synthesis of a peptide with a C-terminal carboxylic acid like Tyr-Tyr-Phe, Wang resin is a widely utilized solid support. iris-biotech.de The peptide is attached to the Wang resin via a benzyl (B1604629) ester bond which is stable under the conditions of peptide chain elongation but can be readily cleaved with moderately strong acid, such as trifluoroacetic acid (TFA). iris-biotech.depeptide.com

Another suitable option is the 2-chlorotrityl chloride resin, which is particularly advantageous for sensitive C-terminal residues as it allows for very mild cleavage conditions, often with dilute TFA in dichloromethane (B109758) (DCM), minimizing potential side reactions. biosynth.com For peptides with C-terminal Phenylalanine, Ramage resin is also recommended as it can lead to higher purity by preventing linker fragmentation during cleavage. iris-biotech.de

Resin TypeLinker TypeTypical Cleavage ConditionSuitability for Tyr-Tyr-Phe
Wang Resin p-Alkoxybenzyl alcohol50-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) iris-biotech.depeptide.comHighly suitable for producing C-terminal peptide acids.
2-Chlorotrityl Resin Trityl1-2% TFA in DCM or Acetic Acid/Trifluoroethanol/DCM biosynth.comExcellent for preventing racemization and for the synthesis of protected peptide fragments.
Ramage Resin Tris(alkoxy)benzylamide10% TFA in DCM iris-biotech.deRecommended for C-terminal Phenylalanine to improve purity. iris-biotech.de
Merrifield Resin ChloromethylHydrogen Fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA) iris-biotech.deRequires strong acid for cleavage, generally used in Boc-strategy SPPS.

This table provides an overview of common resins applicable to the synthesis of C-terminal acid peptides like this compound.

Amino Acid Protecting Group Strategies (e.g., Fmoc, Boc)

To prevent unwanted side reactions and polymerization during peptide synthesis, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups. researchgate.net The two predominant strategies in SPPS are based on the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting groups for the α-amino group. researchgate.net

In the Fmoc/tBu strategy, the N-terminal Fmoc group is removed by a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), while the side-chain protecting groups (often tert-butyl based) and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid like TFA. acs.orgbeilstein-journals.org This orthogonality allows for selective deprotection at each step. wikipedia.org

For the synthesis of Tyr-Tyr-Phe using the Fmoc strategy, the following protected amino acids would be used: Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH. The tert-butyl (tBu) ether is the preferred protecting group for the hydroxyl side chain of tyrosine in Fmoc chemistry, as it is stable to piperidine but readily removed by TFA. peptide.com

In the Boc/Bzl strategy, the N-terminal Boc group is removed with a moderate acid (e.g., TFA), while the benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid, such as anhydrous hydrogen fluoride (HF). nih.gov For the tyrosine residues in a Boc synthesis, a common protecting group is 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether or 2-bromobenzyloxycarbonyl (2-BrZ), which offer greater acid stability compared to a simple benzyl ether. peptide.compeptide.com

Protecting Group Strategyα-Amino ProtectionTyrosine Side-Chain ProtectionDeprotection Conditions
Fmoc/tBu Fmoctert-Butyl (tBu) peptide.comα-Amino: 20% Piperidine in DMF beilstein-journals.orgSide-Chain & Cleavage: 95% TFA peptide.com
Boc/Bzl Boc2,6-Dichlorobenzyl (2,6-Cl2Bzl) or 2-Bromobenzyloxycarbonyl (Z(o-Br)) peptide.comacs.orgα-Amino: 50% TFA in DCM peptide.comSide-Chain & Cleavage: HF peptide.com

This table outlines the common protecting group strategies for the synthesis of this compound.

Peptide Bond Coupling Reagents and Techniques

The formation of the peptide (amide) bond requires the activation of the carboxyl group of the incoming amino acid. This is achieved using coupling reagents. uniurb.it A wide variety of such reagents are available, often categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.comsigmaaldrich.com

Commonly used coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. bachem.com More efficient and rapid couplings, especially for sterically hindered amino acids, are often achieved with uronium or phosphonium salt reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). sigmaaldrich.com HATU is recognized as a highly efficient coupling reagent, particularly for challenging sequences. sigmaaldrich.com

The coupling reaction is typically carried out in a solvent like DMF, and a base such as N,N-diisopropylethylamine (DIEA) is added to neutralize the protonated amine and facilitate the reaction. researchgate.net

Coupling Reagent ClassExample ReagentActivating Additive (if applicable)Key Features
Carbodiimides DIC (Diisopropylcarbodiimide)HOBt (1-Hydroxybenzotriazole)Cost-effective, reduces racemization with additive. bachem.com
Aminium/Uronium Salts HBTU, HCTU, HATU-Fast and efficient, widely used in automated synthesis. sigmaaldrich.com HATU is particularly effective for difficult couplings. sigmaaldrich.com
Phosphonium Salts PyBOP, PyAOP-High reactivity, less prone to certain side reactions compared to uronium salts. sigmaaldrich.com
Oxima-based Reagents COMU-High solubility of byproducts, considered a "greener" option. bachem.com

This table summarizes popular classes of coupling reagents used in SPPS.

Cleavage and Deprotection Procedures

The final step in SPPS is the cleavage of the completed peptide from the resin support, which is typically performed concurrently with the removal of the side-chain protecting groups. acs.org The choice of cleavage cocktail depends on the resin linker and the protecting groups used. peptide.com

For a peptide like Tyr-Tyr-Phe synthesized via the Fmoc/tBu strategy on Wang resin, a common cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). acs.org A typical mixture is TFA/TIS/H2O (95:2.5:2.5). acs.orgsigmaaldrich-jp.com TFA acts as the strong acid to cleave the benzyl ester linkage to the resin and the tBu protecting groups on the tyrosine side chains. peptide.com Water and TIS function as scavengers to trap the reactive carbocations generated during the deprotection process, thereby preventing side reactions such as the alkylation of the electron-rich aromatic ring of tyrosine. acs.org The reaction is typically run for 1.5 to 2 hours. peptide.com After cleavage, the peptide is precipitated from the TFA solution by adding cold diethyl ether, collected by filtration or centrifugation, and then lyophilized. peptide.com

Automation in Solid-Phase Peptide Synthesis

The repetitive nature of SPPS, involving cycles of deprotection, washing, coupling, and washing, makes it highly amenable to automation. creative-peptides.com Automated peptide synthesizers are robotic systems that perform these steps in a programmable and precise manner, significantly increasing efficiency, reproducibility, and throughput while reducing manual labor. creative-peptides.compeptide.com Modern synthesizers can control reaction times, temperatures, and reagent delivery, enabling the efficient synthesis of even complex peptides. creative-peptides.com The synthesis of a tripeptide like Tyr-Tyr-Phe can be fully automated, with pre-packaged amino acid derivatives and reagents loaded onto the instrument. beilstein-journals.orgresearchgate.net Automated systems often incorporate real-time monitoring to ensure the completion of each reaction step. beilstein-journals.org

Solution-Phase Peptide Synthesis Approaches

Before the advent of SPPS, peptides were exclusively synthesized in solution. nih.gov Solution-phase peptide synthesis (SPPS) involves the sequential coupling of protected amino acids in a homogenous solvent system. researchgate.net After each coupling step, the resulting dipeptide, tripeptide, and so on, must be isolated and purified before the next amino acid can be added. beilstein-journals.org

The synthesis of Tyr-Tyr-Phe in solution would typically involve a fragment condensation strategy or a stepwise approach. For instance, Fmoc-Tyr(tBu)-OH could be coupled to H-Phe-OMe (phenylalanine methyl ester) using a coupling reagent like DCC/HOBt. After purification, the Fmoc group would be removed, and the resulting H-Tyr(tBu)-Phe-OMe would be coupled with another molecule of Fmoc-Tyr(tBu)-OH. The final step would involve the simultaneous removal of the N-terminal Fmoc group, the side-chain tBu groups, and the saponification of the C-terminal methyl ester to yield the final Tyr-Tyr-Phe peptide.

While this method allows for the purification and characterization of intermediates at each stage, it is generally more labor-intensive and time-consuming than SPPS, especially for longer peptides. nih.govnih.gov However, for the large-scale production of short peptides, solution-phase synthesis can be a viable and cost-effective alternative. polypeptide.com Recent advancements have focused on making solution-phase synthesis more efficient and "greener" by using reagents like propylphosphonic anhydride (B1165640) (T3P®) that generate water-soluble byproducts, simplifying purification. mdpi.com

Advanced Synthetic Strategies and Innovations

The synthesis of peptides, including the tripeptide this compound (Tyr-Tyr-Phe), has evolved significantly, moving towards more efficient, sustainable, and innovative methods. These advanced strategies aim to improve yield, purity, and environmental friendliness while enabling the creation of complex peptide structures.

Green chemistry principles are increasingly being integrated into peptide synthesis to minimize environmental impact and enhance safety. cuestionesdefisioterapia.comrroij.com The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. cuestionesdefisioterapia.com For a tripeptide like Tyr-Tyr-Phe, this involves a holistic assessment of the entire synthesis lifecycle, from starting materials to final product. rroij.com

Key green chemistry approaches applicable to Tyr-Tyr-Phe synthesis include:

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. N- to C-direction peptide synthesis, for instance, offers the potential for improved atom economy over traditional C- to N- solid-phase peptide synthesis (SPPS) by minimizing the need for wasteful excess of protected amino acids. nih.gov

Use of Safer Solvents : Traditional peptide synthesis often relies on hazardous solvents. Green chemistry promotes replacing these with safer alternatives like water, ionic liquids, or supercritical fluids, or even switching to solvent-free reaction conditions. cuestionesdefisioterapia.comrsc.org

Energy Efficiency : Conducting synthesis at ambient temperature and pressure reduces energy consumption. Biocatalytic methods are particularly advantageous in this regard. cuestionesdefisioterapia.com

Use of Renewable Feedstocks : Utilizing starting materials derived from renewable sources rather than petrochemicals aligns with sustainability goals. Amino acids themselves are bio-based materials. rsc.org

Catalysis : The use of catalytic reagents, especially highly selective biocatalysts like enzymes, is preferred over stoichiometric reagents because they are used in small amounts and can be recycled. cuestionesdefisioterapia.comnih.gov

Table 1: Green Chemistry Approaches in Peptide Synthesis
PrincipleApplication in Tyr-Tyr-Phe SynthesisPotential Benefit
Waste PreventionOptimizing reaction conditions to minimize by-product formation.Reduced environmental burden and lower disposal costs. rroij.com
Safer Solvents & ReagentsReplacing solvents like dichloromethane (DCM) with greener alternatives like tetrahydrofuran (B95107) (THF) or 2-methyl-THF. rsc.orgImproved worker safety and reduced environmental pollution. cuestionesdefisioterapia.com
Design for Energy EfficiencyEmploying chemoenzymatic synthesis which proceeds under mild, ambient conditions. acs.orgLower energy consumption and reduced carbon footprint.
Use of CatalysisUtilizing enzymes (e.g., proteases) to form peptide bonds instead of chemical coupling agents. nih.govHigh selectivity, reduced side reactions, and elimination of toxic coupling agents.

Chemoenzymatic synthesis combines chemical steps with biological catalysis, leveraging the high specificity and efficiency of enzymes. jlu.edu.cn This method is particularly attractive for peptide synthesis because it often proceeds in aqueous media under mild conditions, eliminating the need for protecting groups on reactive amino acid side chains. acs.org

For the synthesis of Tyr-Tyr-Phe, a chemoenzymatic approach could involve using a protease enzyme, such as papain or thermolysin, to catalyze the formation of the peptide bonds. rsc.orgjlu.edu.cn For example, a precursor dipeptide (e.g., Tyr-Tyr) could be enzymatically coupled with a phenylalanine derivative. jlu.edu.cn The success of such a synthesis depends on the enzyme's substrate specificity. Research has shown that even when an unnatural amino acid has low substrate specificity, its polymerization can proceed efficiently if it is placed between natural amino acids that are recognized by the enzyme's active site. rsc.org This principle can be extended to the synthesis of specific sequences like Tyr-Tyr-Phe.

The advantages of this strategy are significant and align with green chemistry principles:

High Selectivity : Enzymes are highly stereoselective and regioselective, which prevents racemization and the formation of unwanted by-products. acs.org

Mild Reaction Conditions : Reactions are typically run in aqueous buffers at or near room temperature and neutral pH. rsc.org

Table 2: Enzymes in Chemoenzymatic Peptide Synthesis
EnzymeCatalytic ActionApplicability to Tyr-Tyr-Phe Synthesis
PapainA cysteine protease that can catalyze peptide bond formation. Has been used to polymerize tripeptide esters. rsc.orgrsc.orgCould potentially catalyze the ligation of Tyr and Phe residues.
ThermolysinA metalloproteinase used to catalyze the formation of peptide bonds, often in aqueous/organic biphasic systems. jlu.edu.cnCould be used to couple a protected aspartic acid to a dipeptide, suggesting its utility in linking amino acid blocks. jlu.edu.cn
ChymotrypsinA serine protease that preferentially cleaves peptide bonds adjacent to aromatic amino acids (Tyr, Phe, Trp). Under specific conditions, the reverse reaction (synthesis) can be favored.Its specificity for Tyr and Phe makes it a candidate for the controlled synthesis of Tyr-Tyr-Phe.

Chemical Modification and Analog Design of this compound

Modifying the structure of Tyr-Tyr-Phe by creating analogs is a key strategy for studying its structure-activity relationships and developing new functionalities. This can involve incorporating non-natural amino acids, constraining its conformation through cyclization, or altering its side chains and backbone.

Replacing one or more of the native amino acids in Tyr-Tyr-Phe with non-natural amino acids (nnAAs) can introduce novel chemical, physical, or biological properties. rsc.orgrsc.org These modifications can enhance stability, alter binding affinity, or introduce new reactive handles for bioconjugation. rsc.org

The incorporation of nnAAs can be achieved through several methods:

Chemical Peptide Synthesis : Standard solid-phase or solution-phase peptide synthesis allows for the direct incorporation of a vast range of commercially available or custom-synthesized nnAAs. acs.org

In Vivo Biosynthesis : An advanced method involves reprogramming the cellular protein synthesis machinery. This can be done by evolving an aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host system, enabling the site-specific incorporation of a nnAA in response to a specific codon (e.g., an amber stop codon). google.comnih.gov

For Tyr-Tyr-Phe, one could replace a tyrosine residue with O-(2-bromoethyl)-tyrosine to facilitate subsequent cyclization or replace phenylalanine with p-azido-phenylalanine (pAzF) to introduce a "click chemistry" handle. frontiersin.orgrsc.org

Table 3: Examples of Non-Natural Amino Acids for Tyr-Tyr-Phe Analog Design
Non-Natural Amino Acid (nnAA)Potential Position in Tyr-Tyr-PhePurpose of Incorporation
p-Azido-L-phenylalanine (pAzF)In place of PhenylalanineIntroduces an azide (B81097) group for "click chemistry" conjugation. frontiersin.org
O-(2-bromoethyl)-tyrosineIn place of TyrosineProvides an electrophilic side chain for intramolecular cyclization with a nucleophile like cysteine. rsc.org
L-DOPA (3,4-dihydroxy-L-phenylalanine)In place of TyrosineIncreases polarity and potential for metal chelation or further modification. nih.gov
2-Aminoisobutyric acid (Aib)In place of any residueInduces a strong helical tendency in the peptide backbone. rsc.orgrsc.org

Linear peptides like Tyr-Tyr-Phe are often highly flexible. Cyclization is a powerful strategy to impose conformational constraints, which can lead to increased receptor binding affinity, enhanced specificity, and improved resistance to enzymatic degradation. rsc.orgmdpi.com

Several cyclization strategies can be envisioned for a Tyr-Tyr-Phe scaffold:

Head-to-Tail Cyclization : Forming a peptide bond between the N-terminal tyrosine and the C-terminal phenylalanine. mdpi.com

Side-Chain-to-Side-Chain Cyclization : Linking the side chains of two residues. For example, the phenolic hydroxyl groups of the two tyrosine residues could be linked, although this is less common than other cyclization types.

Side-Chain-to-Tail Cyclization : A reactive group on a side chain (e.g., an amino group on an incorporated O-2-aminoethyl-tyrosine) can be linked to the C-terminus. rochester.edu

Enzyme-Mediated Cyclization : Enzymes can be used to catalyze cyclization reactions under mild, aqueous conditions, offering high chemoselectivity. nih.govmdpi.com For instance, tyrosinase can activate a tyrosine residue towards intramolecular cyclization with a cysteine residue introduced into the peptide sequence. nih.gov

Table 4: Cyclization Strategies for Peptide Analogs
StrategyDescriptionExample for a Tyr-Tyr-Phe Analog
Head-to-TailFormation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid.Directly linking the N-terminus of Tyr¹ to the C-terminus of Phe³.
Thiol-Ene/Yne ReactionReaction between a thiol (from a Cys residue) and an alkene or alkyne (from an nnAA).Incorporating a Cys and an nnAA with an alkyne handle to form a thioether bridge.
Lactam BridgeFormation of an amide bond between the side chain of an acidic residue (e.g., Asp, Glu) and a basic residue (e.g., Lys, Orn).Replacing Phe with Lys and a Tyr with Glu to link their side chains.
Tyrosinase-Mediated CyclizationAn enzyme activates a tyrosine side chain, which then reacts with an intramolecular nucleophile like a cysteine. nih.govAdding a Cys residue to the Tyr-Tyr-Phe sequence to enable cyclization onto one of the Tyr residues. nih.gov

Beyond wholesale replacement or cyclization, subtle modifications to the side chains or the peptide backbone can fine-tune the molecular properties of Tyr-Tyr-Phe. These modifications can alter hydrophobicity, hydrogen bonding capacity, and electrostatic interactions, thereby influencing the peptide's structure and function. researchgate.netbiorxiv.org

Side Chain Modifications: The phenol (B47542) group of tyrosine is a versatile target for modification. rsc.org

Phosphorylation : Adding a phosphate (B84403) group to the hydroxyl of tyrosine (creating phosphotyrosine) introduces a significant negative charge and is a key post-translational modification in cell signaling. wikipedia.org

Sulfation : The addition of a sulfate (B86663) group, catalyzed by tyrosylprotein sulfotransferase (TPST), also adds a negative charge and can mediate protein-protein interactions. wikipedia.org

Alkylation/Acylation : The hydroxyl group can be modified through O-alkylation or acylation to alter steric bulk and polarity. rsc.orgresearchgate.net

Oxidation : Reactive oxygen species can oxidize the tyrosine side chain, which can lead to cross-linking or changes in function. aip.org The phenylalanine side chain is less reactive but can also be modified under certain conditions.

Backbone Modifications: Altering the peptide backbone can increase proteolytic stability and influence conformation.

N-methylation : Methylating the nitrogen atom of a peptide bond removes its hydrogen-bond donating ability and can restrict the conformational freedom around that bond.

Peptoids : Replacing the α-carbon side chain with a side chain on the amide nitrogen creates an N-substituted glycine (B1666218) residue, which can mimic the original residue while being resistant to proteases.

These modifications allow for the precise tuning of the peptide's interaction profile. For example, studies on model compounds mimicking amino acid side chains show that the peptide backbone itself weakens the pairwise interactions between side chains, a crucial factor in the behavior of peptides in dense phases. biorxiv.org

Table 5: Side Chain and Backbone Modifications for Tyr-Tyr-Phe
Modification TypeSpecific ExampleEffect on Molecular Properties
Tyrosine Side ChainPhosphorylationAdds a negative charge; alters electrostatic interactions and H-bonding. wikipedia.org
Tyrosine Side ChainHalogenation (e.g., 3-fluoro-tyrosine)Modulates pKa of the hydroxyl group and can enhance binding interactions. nih.gov
Phenylalanine Side ChainFixing rotamer conformation (e.g., using Aba structure)Restricts side-chain topology to study bioactive conformations. nih.gov
Peptide BackboneN-methylation of an amide bondRemoves H-bond donor; restricts conformation; increases proteolytic stability.

Conformational Analysis of Tyrosyl Tyrosyl Phenylalanine

Theoretical Frameworks in Peptide Conformation Studies

Theoretical methods are indispensable for navigating the vast conformational space available to a peptide. ptbioch.edu.pl These computational approaches complement experimental data to provide a detailed picture of peptide structure and dynamics.

Principles of Peptide Conformational Flexibility

The flexibility of a peptide chain arises from the ability of its constituent atoms to rotate around single bonds. The primary determinants of a peptide's conformation are the torsion angles of its backbone, specifically the phi (φ), psi (ψ), and omega (ω) angles. The planarity of the peptide bond generally restricts the ω angle to approximately 180° (trans configuration), which is energetically more favorable than the cis configuration (ω ≈ 0°). nih.gov The φ and ψ angles, however, have a greater degree of rotational freedom, although they are also constrained by steric hindrance between adjacent atoms.

Computational Prediction of Low-Energy Conformations

Given the high number of rotatable bonds, predicting the full range of possible conformations for a peptide is a significant computational challenge. d-nb.info Various computational methods are employed to explore the potential energy surface of a peptide and identify its low-energy, and therefore most probable, conformations.

One common approach is molecular mechanics (MM) , which uses a simplified, classical mechanics-based force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically or stochastically sampling different combinations of torsion angles, it is possible to generate a large number of potential structures. These structures are then subjected to energy minimization to find stable, low-energy conformations. pnas.org

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms over time based on classical mechanics. ptbioch.edu.pl This allows for the exploration of the conformational space and can reveal the pathways of interconversion between different conformations. nih.gov Replica exchange molecular dynamics is a technique that can enhance the sampling of the conformational space. researchgate.net

Quantum mechanics (QM) calculations, such as density functional theory (DFT), offer a more accurate description of the electronic structure and energy of a molecule. rsc.org However, due to their high computational cost, QM methods are often used to refine the energies and geometries of a smaller set of low-energy conformations previously identified by MM or MD methods. rsc.org Integrated approaches that combine MD simulations with QM calculations and experimental data can provide a robust characterization of a peptide's conformational ensemble. acs.org

Experimental Spectroscopic Techniques for Conformational Elucidation

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for determining the three-dimensional structure of peptides in solution. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the local environment of individual atoms within a molecule. For peptides, NMR can reveal details about bond angles, the proximity of atoms in space, and the dynamics of the molecule. nih.govresearchgate.netdigitellinc.com

Two-dimensional (2D) NMR experiments are particularly valuable for structural elucidation. The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is affected by the proximity of other nuclei. The strength of the NOE is inversely proportional to the sixth power of the distance between the two nuclei, making it a very sensitive measure of internuclear distance. nmims.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that detect through-space correlations between protons that are close to each other (typically within 5 Å). nmims.educolumbia.edu The presence of a cross-peak in a NOESY or ROESY spectrum indicates that the two corresponding protons are in close proximity. nmims.edu By identifying and quantifying these cross-peaks, a set of distance constraints can be generated. nih.govnih.gov These constraints are then used in computational modeling to generate a three-dimensional structure or an ensemble of structures that are consistent with the experimental data. nih.gov

For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment as the ROE is always positive. columbia.edu A comparison of key features of NOESY and ROESY is provided in the table below.

FeatureNOESY (Nuclear Overhauser Effect Spectroscopy)ROESY (Rotating-frame Overhauser Effect Spectroscopy)
Effect Measured Nuclear Overhauser Effect in the laboratory frame. nmims.eduNuclear Overhauser Effect in the rotating frame. columbia.edu
Molecular Size Optimal for small (MW < 600) and large (MW > 1200) molecules. columbia.eduPreferred for medium-sized molecules (MW approx. 700-1200) where NOE can be zero. columbia.edu
Sign of Cross-Peaks Opposite sign to the diagonal peaks for small molecules, same sign for large molecules. columbia.eduAlways opposite sign to the diagonal peaks. columbia.edu
Artifacts Can be affected by spin diffusion in large molecules, leading to indirect NOEs that can complicate interpretation. columbia.eduLess susceptible to spin diffusion. columbia.edu Can show TOCSY artifacts. columbia.edu

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, which is in turn influenced by the peptide's conformation. nih.gov Deviations of observed chemical shifts from "random coil" values, known as secondary chemical shifts , can provide valuable information about the presence of secondary structure elements like helices and sheets. nih.govnorthwestern.edu

For example, for α-helical structures, the Cα chemical shifts are typically shifted downfield (to a higher ppm value) and the Cβ chemical shifts are shifted upfield (to a lower ppm value) compared to their random coil values. The opposite trend is generally observed for β-sheet structures. mpg.de By analyzing the secondary chemical shifts for a series of residues, it is possible to identify regions of the peptide that adopt a particular secondary structure. nih.govnorthwestern.edu The Chemical Shift Index (CSI) is a well-established method that utilizes this principle to predict secondary structure from chemical shift data. nih.gov

The following table summarizes the expected secondary chemical shift (Δδ = δ_observed - δ_random_coil) trends for Cα and Cβ atoms in different secondary structures.

Secondary StructureΔδ Cα (ppm)Δδ Cβ (ppm)
α-Helix Positive (Downfield shift)Negative (Upfield shift)
β-Sheet Negative (Upfield shift)Positive (Downfield shift)
Random Coil ~ 0~ 0

By combining distance constraints from NOESY/ROESY experiments with dihedral angle information derived from coupling constants and secondary chemical shift analysis, a detailed and reliable three-dimensional model of a peptide like Tyrosyl-tyrosyl-phenylalanine in solution can be constructed. nih.govnih.gov

Temperature-Dependent NMR for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of peptides in solution. mdpi.com Temperature-dependent NMR studies are particularly insightful for understanding conformational dynamics, such as the rotation or "flipping" of aromatic rings. uni-halle.deacs.org

By monitoring the chemical shifts of amide protons (NH) as a function of temperature, it is possible to differentiate between solvent-exposed and intramolecularly hydrogen-bonded protons. ripublication.com Protons involved in stable intramolecular hydrogen bonds exhibit a smaller change in chemical shift with temperature (a lower temperature coefficient, Δδ/ΔT), whereas solvent-exposed protons show a larger temperature dependence. mdpi.com For instance, ΔδHN/ΔT values more negative than -4.6 ppb/K are typically associated with amide protons forming hydrogen bonds with the solvent, while less negative values suggest involvement in intramolecular hydrogen bonds. mdpi.com

In peptides containing aromatic residues like tyrosine and phenylalanine, the aromatic rings can undergo 180° rotations. uni-halle.deacs.org The rate of these "ring flips" can be temperature-dependent and provides information about the flexibility of the peptide backbone and the packing of side chains. uni-halle.deacs.org By analyzing NMR spectra at different temperatures, researchers can determine the activation parameters for these dynamic processes, offering insights into the energy barriers and conformational transitions of this compound. acs.orgnih.gov For example, as the temperature increases, the rate of ring flipping may increase, leading to changes in the NMR lineshapes from distinct signals for each proton to a single, averaged signal. acs.org

Parameter Observation in Temperature-Dependent NMR Interpretation for this compound
Amide Proton Chemical Shift (δ)Change in chemical shift with temperature (Δδ/ΔT).Differentiates between solvent-exposed and intramolecularly hydrogen-bonded NH groups, revealing folding patterns.
Aromatic Proton SignalsCoalescence or broadening of signals with increasing temperature.Indicates the rate of aromatic ring flips, providing insight into side-chain dynamics and local flexibility.
Activation Energy (from flip rates)Calculated from the temperature dependence of ring flip rates.Quantifies the energy barrier for conformational changes involving the aromatic side chains.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a highly sensitive technique for studying the secondary structure of proteins and peptides in solution. subr.edubiorxiv.org It measures the differential absorption of left and right-circularly polarized light by chiral molecules. creative-proteomics.com

The far-UV CD spectrum (typically 190-250 nm) of a peptide is dominated by the absorption of the peptide backbone. biorxiv.org The shape and magnitude of the CD spectrum in this region are characteristic of different types of secondary structures. For instance, β-sheets often show a negative band around 218 nm and a positive band around 200 nm, while a random coil conformation is characterized by a strong negative band near 195 nm. researchgate.net By analyzing the CD spectrum of this compound, researchers can estimate the relative proportions of β-sheet, random coil, and other secondary structure elements present in the conformational ensemble. researchgate.net

The near-UV CD spectrum (250-350 nm) provides information about the environment of the aromatic side chains of phenylalanine and tyrosine. creative-proteomics.com Signals in this region arise from the electronic transitions of these chromophores and are sensitive to their local conformation and interactions. creative-proteomics.com For this compound, the near-UV CD spectrum can reveal details about the tertiary structure and the relative orientation of the three aromatic rings.

The conformation of this compound can be significantly influenced by its environment. subr.edu CD spectroscopy is an excellent tool to monitor these conformational changes.

Solvent: Changing the solvent polarity can alter the hydrogen bonding network and hydrophobic interactions, leading to shifts in the CD spectrum that indicate a change in secondary structure. subr.edu

pH: Variations in pH can change the ionization state of the N-terminal amino group, the C-terminal carboxyl group, and the hydroxyl group of the tyrosine residues. These changes can disrupt or form new electrostatic interactions and hydrogen bonds, thereby altering the peptide's conformation, which is detectable by CD.

Temperature: Increasing the temperature can lead to the destabilization of ordered structures, such as β-sheets, resulting in a shift towards more random coil conformations. researchgate.net This is observed as a decrease in the intensity of the characteristic CD bands. researchgate.net

Concentration: At higher concentrations, peptides may self-associate or aggregate. CD spectroscopy can detect these changes, as intermolecular interactions will alter the chiral environment of the chromophores and thus the CD spectrum. subr.edu

Environmental Factor Effect on this compound Conformation Typical Observation in CD Spectrum
Solvent PolarityAlters hydrophobic and hydrogen bonding interactions.Shift in the position and intensity of bands, indicating changes in secondary structure.
pHChanges ionization states of termini and tyrosine residues.Variations in the CD signal reflecting new electrostatic interactions and conformational shifts.
TemperatureCan disrupt ordered structures.Decrease in band intensity, often indicating a transition from β-sheet to random coil. researchgate.net
ConcentrationMay lead to self-association or aggregation.Changes in the CD spectrum due to intermolecular interactions.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure of peptides. thermofisher.com Both methods probe the vibrational modes of chemical bonds, but they are governed by different selection rules. FTIR is based on the absorption of infrared radiation, while Raman spectroscopy involves the inelastic scattering of laser light. thermofisher.com

For this compound, these techniques can be used to identify characteristic vibrational bands of the peptide backbone and the aromatic side chains. The Amide I band (primarily C=O stretching) in the FTIR spectrum, typically found between 1600 and 1700 cm⁻¹, is particularly sensitive to the peptide's secondary structure. For example, β-sheet structures are often associated with a strong band in the 1620-1640 cm⁻¹ region. researchgate.net

Raman spectroscopy is also effective for studying the conformation of peptides, including those with aromatic residues like phenylalanine and tyrosine. koreascience.kr Specific bands in the Raman spectrum can be assigned to the vibrational modes of the phenyl and phenol (B47542) rings, providing information about their local environment and interactions. researchgate.net For instance, studies on tyrosine and its derivatives have used FTIR to identify vibrational lines associated with the redox-active states of the tyrosyl radical. core.ac.uknih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the intrinsic fluorescence of the tyrosine residues in this compound. dntb.gov.ua Phenylalanine has a very low quantum yield and its fluorescence is often quenched, so the fluorescence spectrum is typically dominated by the tyrosine residues. iaea.org

The fluorescence emission of tyrosine is sensitive to its local environment. atlantis-press.com Factors such as solvent polarity, pH, and the proximity of quenching groups can affect the intensity and wavelength of the maximum emission. atlantis-press.com For example, the fluorescence of tyrosine can be quenched by phosphate (B84403) ions. dntb.gov.ua

By exciting the sample at a wavelength around 275-280 nm, the characteristic fluorescence emission of tyrosine can be observed at approximately 304 nm. atlantis-press.com Changes in the fluorescence properties of this compound under different conditions (e.g., varying pH or solvent) can provide insights into conformational changes that alter the environment of the tyrosine residues. acs.org For instance, a blue shift in the emission maximum might indicate that the tyrosine residues have moved to a more hydrophobic environment, while a decrease in fluorescence intensity (quenching) could suggest a conformational change that brings the tyrosine residues closer to a quenching group.

Structural Determination via Diffraction and Microscopy

While spectroscopic methods provide valuable information about the conformation of peptides in solution, X-ray diffraction and electron diffraction are powerful techniques for determining the precise three-dimensional atomic structure of molecules in their crystalline state. biologiachile.cl

For a peptide like this compound, obtaining a single crystal of sufficient quality is the first critical step. If successful, X-ray crystallography can provide a detailed atomic-resolution structure. biologiachile.cl This would reveal the exact bond lengths, bond angles, and torsion angles of the peptide backbone and side chains, as well as the packing of the molecules in the crystal lattice.

In cases where obtaining large single crystals is difficult, powder X-ray diffraction (XRD) can be used. cam.ac.uk While providing less detailed information than single-crystal diffraction, powder XRD patterns can be used to identify crystalline phases and, in combination with other data and computational modeling, can aid in structure determination. nih.gov

Recent advances in micro-electron diffraction (Micro-ED) have made it possible to determine high-resolution structures from nanocrystals, which are much smaller than those required for conventional X-ray crystallography. nih.gov This technique has been successfully used to determine the amyloid-like structures of peptide fragments. nih.gov If this compound were to form nanocrystals or amyloid-like fibrils, Micro-ED could be a viable method for its structural determination. nih.gov

X-ray Crystallography of Peptide Complexes

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystal. In the context of peptides, it provides detailed information about bond lengths, bond angles, and torsion angles, which collectively define the peptide's conformation.

While a crystal structure specifically for this compound was not found in the search results, valuable insights can be gleaned from the crystallographic analysis of the closely related dipeptide, L-tyrosyl-L-phenylalanine (Tyr-Phe). The structure of Tyr-Phe monohydrate was solved by direct methods and refined to a final R-index of 0.060. researchgate.net The crystal belongs to the orthorhombic system with the space group P212121. researchgate.net The peptide unit is in a trans conformation and is planar. researchgate.net The backbone torsion angles were determined to be φ1 = 164.7°, ω1 = 177.0°, φ2 = –70.1°, and ø2 = 146.6°. researchgate.net The side-chain torsion angles (χ1, χ2) are (47.3°, 79.9°) for the tyrosine residue and (–75.1°, 75.9°) for the phenylalanine residue. researchgate.net This data reveals a specific, low-energy conformation adopted by the dipeptide in the crystalline state, governed by intramolecular and intermolecular forces, including hydrogen bonding and van der Waals interactions.

The study of tyrosyl-tRNA synthetase complexes also provides relevant information. Crystal structures of Methanocaldococcus jannaschii tyrosyl-tRNA synthetase have been determined, offering a basis for designing new synthetases for unnatural amino acids. nih.gov These structural studies are crucial for understanding how the enzyme's binding pocket accommodates the tyrosine residue, which involves specific conformational constraints. nih.gov

Table 1: Crystallographic Data for L-tyrosyl-L-phenylalanine Monohydrate
ParameterValue
Crystal System Orthorhombic
Space Group P212121
a (Å) 5.744(2)
b (Å) 8.284(2)
c (Å) 35.518(6)
Z 4
R-index 0.060
Backbone Torsion Angles
    ø1164.7°
    ω1177.0°
    φ2–70.1°
    ø2146.6°
Side-Chain Torsion Angles (χ1, χ2)
    Tyrosine(47.3°, 79.9°)
    Phenylalanine(–75.1°, 75.9°)
Data sourced from ResearchGate. researchgate.net

Electron Microscopy Techniques (e.g., TEM, FESEM) for Self-Assembled Structures

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Field Emission Scanning Electron Microscopy (FESEM), are indispensable for visualizing the morphology of self-assembled peptide nanostructures. These methods provide direct evidence of the shapes and sizes of aggregates formed by peptides like Tyr-Tyr-Phe.

Research on the self-assembly of L-phenylalanine has shown the formation of fibrillar nanostructures. rsc.org However, the morphology of these structures is highly dependent on environmental conditions like pH. rsc.org For instance, at a pH where L-phenylalanine exists in a zwitterionic state, fibrillar structures dominate. rsc.org In contrast, under cationic or anionic conditions, the morphology shifts to flakes, suggesting that intermolecular electrostatic interactions can hinder fibril formation. rsc.org

Studies on other aromatic dipeptides, such as those investigated by Reynolds' team, have revealed the formation of amyloid assemblies that are toxic to neuronal cells. researchgate.net TEM imaging is a key tool in characterizing these assemblies. researchgate.net Similarly, a study on Phenylalanine-Leucine (Phe-Leu) and its retro-sequence Leucine-Phenylalanine (Leu-Phe) used FESEM to observe the microscopic end-structures formed by self-assembly. eie.gr These investigations highlight the influence of amino acid sequence and aromatic interactions on the final morphology of the peptide assemblies. While direct TEM or FESEM images of Tyr-Tyr-Phe were not available, the behavior of related peptides suggests that it would likely form ordered nanostructures, such as fibrils or nanotubes, driven by π-π stacking of the aromatic rings and hydrogen bonding between the peptide backbones.

Atomic Force Microscopy (AFM) for Surface Morphology of Peptide Assemblies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. It is particularly well-suited for studying the surface morphology of self-assembled peptide structures, often under near-physiological conditions.

AFM has been used to study the self-assembly of various peptides, revealing details about the dimensions and organization of the resulting nanostructures. For example, AFM imaging of peptide assemblies has shown variations in the width and stacking of fibers. researchgate.net In studies of dipeptides on graphite (B72142) surfaces, AFM revealed the formation of repeating nanostructures that resemble two-dimensional crystals. prnewswire.co.uk The technique can also be used to measure the height of these assemblies with sub-nanometer precision. nih.gov

The power of AFM extends to observing the dynamics of self-assembly in real-time. In situ AFM studies have been used to monitor the formation of amyloid fibrils from Aβ peptides, demonstrating that fibril formation is a surface-mediated event. mdpi.com Furthermore, AFM can probe the mechanical properties of these assemblies, such as adhesion and elasticity, through force spectroscopy. mdpi.com While specific AFM studies on Tyr-Tyr-Phe were not identified, the extensive use of AFM for other aromatic peptides indicates its utility in characterizing the surface morphology of any self-assembled structures that Tyr-Tyr-Phe might form. It would allow for the visualization of fibril formation, the measurement of their dimensions, and the characterization of their surface roughness and organization.

Advanced Analytical Methodologies for Tyrosyl Tyrosyl Phenylalanine Characterization

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for peptide analysis, offering high sensitivity and detailed structural information. Various MS techniques are utilized to characterize Tyr-Tyr-Phe, from determining its molecular weight to verifying its amino acid sequence and probing its three-dimensional structure.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of peptides like Tyr-Tyr-Phe. It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the accurate determination of the molecular mass. In ESI-MS, the peptide solution is sprayed through a fine, heated capillary to which a high voltage is applied, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions.

For Tyr-Tyr-Phe, ESI-MS analysis would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular weight of Tyr-Tyr-Phe, this peak would be observed at a specific mass-to-charge ratio (m/z). Data for a closely related compound, ([N-Acetyl-tyrosyl]phenylalanyl)glycine p-methoxybenzoyloxyamide, shows a clear protonated molecule [M+H]⁺ at m/z 577.3, demonstrating the utility of ESI-MS in identifying the molecular ion of similar peptide structures. wiley-vch.de The high-resolution capabilities of modern ESI-MS instruments allow for the determination of the monoisotopic mass with high accuracy, which is crucial for confirming the elemental composition of the tripeptide.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique widely used for peptide analysis. In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules with minimal fragmentation. MALDI-MS is particularly useful for its high throughput and tolerance to complex mixtures. utoronto.ca

Ion TypeDescriptionExpected m/z for Tyr-Tyr-Phe
[M+H]⁺Protonated moleculeCalculated Molecular Weight + 1.008
[M+Na]⁺Sodium adductCalculated Molecular Weight + 22.990
[M+K]⁺Potassium adductCalculated Molecular Weight + 39.098

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the amino acid sequence of peptides. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of Tyr-Tyr-Phe) is selected and then subjected to fragmentation through collision-induced dissociation (CID) or other fragmentation methods. rsc.org The resulting fragment ions are then analyzed to generate a product ion spectrum.

The fragmentation of peptides in MS/MS typically occurs along the peptide backbone, leading to the formation of characteristic b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. For Tyr-Tyr-Phe, the MS/MS spectrum would be expected to show a series of b- and y-ions that confirm the Tyr-Tyr-Phe sequence. A study quantifying a panel of dipeptides, including Tyrosyl-Phenylalanine (Tyr-Phe), utilized UPLC-MS/MS and identified a specific precursor-to-product ion transition (MRM) for the derivatized dipeptide, demonstrating the principle of using fragmentation for identification. nih.gov In this study, the derivatized Tyr-Phe had a precursor ion (Q1) of m/z 499.0 and a characteristic fragment ion (Q3) of m/z 171.1, derived from the derivatization tag. nih.gov While this illustrates the method, a full fragmentation pattern for underivatized Tyr-Tyr-Phe would show sequential losses of the amino acid residues.

Fragment IonSequenceExpected m/z
b₁Tyr164.07
b₂Tyr-Tyr327.13
y₁Phe148.08
y₂Tyr-Phe311.14

This technique is also highly effective for identifying post-translational modifications (PTMs), as any modification would result in a characteristic mass shift in the fragment ions containing the modified residue.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for studying the conformational dynamics of peptides and proteins in solution. nih.govacs.org The technique relies on the principle that the amide hydrogens on the peptide backbone exchange with deuterium (B1214612) atoms when the peptide is placed in a deuterated solvent (e.g., D₂O). The rate of this exchange is dependent on the solvent accessibility of the amide hydrogens and their involvement in hydrogen bonding. acs.org Regions of the peptide that are highly structured and involved in stable hydrogen bonds will exhibit slower exchange rates, whereas flexible or disordered regions will exchange more rapidly.

An HDX-MS experiment typically involves incubating the peptide in a deuterated buffer for various time points, followed by quenching the exchange reaction by lowering the pH and temperature. The deuterated peptide is then analyzed by mass spectrometry to measure the mass increase due to deuterium uptake. nih.gov By comparing the deuterium uptake of the peptide under different conditions (e.g., in the presence and absence of a binding partner), it is possible to identify regions that undergo conformational changes. While no specific studies applying HDX-MS to Tyrosyl-tyrosyl-phenylalanine were identified in the literature search, the methodology is applicable. Such a study could reveal insights into the solution-state conformation of the tripeptide and how it might change upon interaction with other molecules or changes in its environment. The general workflow would involve monitoring the mass shift of the intact Tyr-Tyr-Phe or its fragments over time.

Chromatographic Separation Methods

Chromatographic techniques are essential for the purification and analysis of peptides from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used for peptide separation prior to mass spectrometric analysis or for quantitative analysis.

HPLC and UPLC are powerful analytical techniques used to separate, identify, and quantify components in a mixture. Both techniques utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For peptides like Tyr-Tyr-Phe, reversed-phase HPLC (RP-HPLC) is the most common mode, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid (TFA) or formic acid.

UPLC is an advancement of HPLC that uses smaller particle sizes in the column (typically less than 2 μm), resulting in higher resolution, faster analysis times, and greater sensitivity. jocpr.com A study by Tang et al. developed a UPLC-MS/MS method for the quantification of 36 dipeptides, including Tyrosyl-Phenylalanine (Tyr-Phe). nih.gov In this method, the derivatized Tyr-Phe had a retention time of 8.86 minutes on a specific UPLC system. nih.gov This demonstrates the ability of UPLC to effectively separate and quantify small peptides. The retention time of Tyr-Tyr-Phe in a given chromatographic system is a characteristic property that can be used for its identification and quantification.

ParameterValue/ConditionReference
TechniqueUPLC-MS/MS nih.gov
AnalyteTyrosyl-Phenylalanine (derivatized) nih.gov
Retention Time8.86 min nih.gov
Precursor Ion (Q1)499.0 m/z nih.gov
Product Ion (Q3)171.1 m/z nih.gov

The development of a robust HPLC or UPLC method for Tyr-Tyr-Phe would involve optimizing parameters such as the column chemistry, mobile phase composition, gradient profile, and flow rate to achieve efficient separation from any impurities or other components in the sample. Detection is often performed using UV absorbance at wavelengths around 210-220 nm (for the peptide bond) or 280 nm (for the tyrosine aromatic ring), or more specifically by mass spectrometry. rsc.orgnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Degradation Product Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for assessing the purity of this compound and for identifying and quantifying any degradation products or process-related impurities. nih.govmassey.ac.nz The separation principle of RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase, which typically consists of silica (B1680970) particles chemically modified with alkyl chains (e.g., C8 or C18). nih.govrsc.org

In the analysis of Tyr-Tyr-Phe, a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is used. scielo.org.co A gradient elution, where the concentration of the organic solvent is gradually increased, is commonly employed to elute components with varying degrees of hydrophobicity. scielo.org.co The Tyr-Tyr-Phe peptide, with its two tyrosine residues and one phenylalanine residue, possesses significant hydrophobicity and is well-retained on the column, allowing for excellent separation from more polar or less hydrophobic impurities.

Potential degradation products, such as those arising from deamidation, oxidation, or hydrolysis, will exhibit different retention times compared to the parent peptide due to changes in their polarity and hydrophobicity. For instance, the oxidation of tyrosine residues to form 3,4-dihydroxyphenylalanine (DOPA) or dityrosine (B1219331) crosslinks would alter the molecule's polarity, leading to a shift in its elution profile. nih.gov By comparing the chromatogram of a test sample to a reference standard, the purity of Tyr-Tyr-Phe can be accurately determined, and impurities can be quantified.

Table 1: Illustrative RP-HPLC Parameters for Tyr-Tyr-Phe Purity Analysis

ParameterConditionPurpose
Column C18, 2.1 x 150 mm, 1.8 µmProvides high-resolution separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B 0.1% Acetonitrile in WaterOrganic modifier for eluting the peptide.
Gradient 5-60% B over 20 minutesEnsures elution of both polar impurities and the hydrophobic peptide.
Flow Rate 0.2 mL/minStandard flow rate for analytical columns.
Temperature 40 °CImproves peak shape and reproducibility.
Detection UV at 214 nm & 280 nm214 nm for peptide bonds; 280 nm for aromatic residues (Tyr, Phe).

Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC) for Molecular Size Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC) or gel filtration, is a chromatographic technique that separates molecules based on their hydrodynamic volume or size in solution. lcms.czmicrobenotes.combitesizebio.com This method is invaluable for determining the molecular size distribution of this compound and detecting the presence of aggregates (higher molecular weight species) or fragments (lower molecular weight species).

The stationary phase in SEC consists of porous beads with a carefully controlled pore size distribution. bitesizebio.compolylc.com When a sample is passed through the column, larger molecules that are excluded from the pores travel a shorter path and elute first. bitesizebio.compolylc.com Smaller molecules, like the Tyr-Tyr-Phe monomer, can diffuse into the pores, increasing their path length and causing them to elute later. bitesizebio.compolylc.com This mechanism provides a direct means of separating the peptide monomer from potential oligomers or degradation fragments.

For peptides with molecular weights under 10,000 Da, specialized SEC columns with smaller pore sizes (e.g., 80 Å) are used to achieve adequate resolution. sepax-tech.comtechnosaurus.co.jp The mobile phase often contains salts or organic modifiers to minimize non-specific interactions between the peptide and the column matrix, ensuring that separation is governed primarily by molecular size. sepax-tech.comtechnosaurus.co.jp

Table 2: Typical SEC Analysis Setup for Tyr-Tyr-Phe

ComponentDescriptionElution Behavior
Column SEC, 300 x 7.8 mm, 80 Å pore sizeDesigned for the separation of small proteins and peptides. sepax-tech.com
Mobile Phase 50 mM Phosphate (B84403) Buffer, 150 mM NaCl, pH 7.0Mimics physiological conditions and reduces ionic interactions.
Tyr-Tyr-Phe Aggregates Dimers, trimers, etc.Excluded from pores, elute earlier than the monomer.
Tyr-Tyr-Phe Monomer The intact tripeptide.Partially penetrates pores, elutes at its characteristic retention time.
Fragments Dipeptides, single amino acids.Fully penetrate pores, elute later than the monomer.

Capillary Electrophoresis (CE) for Charge Variant Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. researchgate.netsciex.com It is particularly useful for analyzing charge variants of this compound, which are isoforms of the peptide that have the same amino acid sequence but differ in charge due to post-translational modifications or degradation. creative-proteomics.com

cIEF separates molecules based on their isoelectric point (pI). quality-assistance.com In this method, a pH gradient is established within the capillary, and under an electric field, molecules migrate until they reach the point in the gradient where their net charge is zero, allowing for very fine separation of charge isoforms. quality-assistance.com

Table 3: Potential Charge Variants of Tyr-Tyr-Phe Detectable by CE

ModificationEffect on ChargeExpected CE Migration (vs. Main Peak)
Deamidation (of a hypothetical N-terminal Gln) Introduces a negative charge (carboxylate group). creative-proteomics.comFaster towards the anode (in CZE).
Oxidation of Tyrosine Can alter the pKa of the phenolic group, potentially making it more acidic.May migrate differently depending on the buffer pH.
N-terminal Pyroglutamate Formation Loss of a primary amine, resulting in a more acidic N-terminus.May alter the overall charge and migration.

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates gas-phase ions based on their size, shape, and charge. acs.orgacs.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers, isobars, and conformers that may be indistinguishable by mass alone. nih.govacs.org

In an IMS experiment, ions are introduced into a drift tube filled with a neutral buffer gas (e.g., helium or nitrogen). An electric field propels the ions through the tube, where they experience collisions with the gas molecules. acs.org The rate at which an ion travels, known as its drift time, is dependent on its rotationally averaged collision cross-section (CCS)—a value related to its size and shape. a-z.lu Compact, tightly folded ions experience fewer collisions and travel faster than extended, unfolded ions of the same mass-to-charge ratio. nih.gov

For this compound, IMS can provide valuable structural information. It can distinguish between different conformational states of the tripeptide in the gas phase. Furthermore, it has the capability to separate isomeric peptides, for example, if a variant existed with the sequence Tyr-Phe-Tyr. nih.govacs.org This level of detail is crucial for understanding the structural integrity of the peptide.

Table 4: Application of IMS in Tyr-Tyr-Phe Characterization

FeatureIMS MeasurementInsight Provided
Conformational States Different drift times for the same m/z.Reveals the presence of multiple stable structures (e.g., folded vs. linear).
Isomeric Peptides Separation of ions with the same mass but different structures.Can distinguish between Tyr-Tyr-Phe and a positional isomer like Tyr-Phe-Tyr. nih.gov
Collision Cross-Section (CCS) A calculated value based on drift time. a-z.luA unique physicochemical parameter that can be used for identification and structural comparison.

Integration of Hybrid Analytical Platforms (e.g., LC-MS, IMS-MS)

The integration of separation techniques into hybrid platforms, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), offers a comprehensive approach to the characterization of this compound. acs.orgindiana.edu These hyphenated techniques leverage the strengths of each component to provide a multi-dimensional analysis of the peptide.

LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.govspringernature.com An RP-HPLC system separates Tyr-Tyr-Phe from its impurities based on hydrophobicity, and the eluent is directed into a mass spectrometer. rsc.org The MS provides accurate mass measurements, confirming the identity of the main peak as Tyr-Tyr-Phe and helping to identify unknown impurities based on their mass-to-charge ratio and fragmentation patterns (in MS/MS). nih.gov

The coupling of IMS with MS (IMS-MS) adds another layer of analytical depth. acs.orgtamu.edu This combination separates ions first by their shape and size (mobility) and then by their mass-to-charge ratio. nih.gov The addition of an upfront liquid chromatography separation (LC-IMS-MS) creates a highly powerful three-dimensional analytical platform. acs.orgindiana.edu This strategy is exceptionally effective for resolving complex mixtures and characterizing subtle structural differences, such as post-translational modifications or the presence of d-amino acids, which can be distinguished by their unique drift times. acs.org This integrated approach ensures the unambiguous identification and comprehensive structural elucidation of this compound.

Table 5: Advantages of Hybrid Analytical Platforms for Tyr-Tyr-Phe Analysis

PlatformDimensions of SeparationKey Advantages for Tyr-Tyr-Phe
LC-MS 1. Retention Time (LC) 2. Mass-to-Charge (MS)Confirms identity via accurate mass, quantifies purity, and identifies impurities separated by HPLC. nih.govrsc.org
IMS-MS 1. Drift Time (IMS) 2. Mass-to-Charge (MS)Separates conformers and isomers, provides structural information (CCS). nih.govtamu.edu
LC-IMS-MS 1. Retention Time (LC) 2. Drift Time (IMS) 3. Mass-to-Charge (MS)Provides the highest peak capacity, separates complex mixtures, and allows for in-depth characterization of variants and conformers. acs.orgindiana.edu

Interactions of Tyrosyl Tyrosyl Phenylalanine with Biomolecules and Systems

Peptide-Protein Interactions

The interaction between Tyr-Tyr-Phe and specific protein domains is a key aspect of its biological activity. These interactions are primarily driven by the recognition of the peptide's C-terminal sequence, a common motif in certain classes of proteins.

Tyrosyl-tyrosyl-phenylalanine is recognized as a molecular signal that mimics the C-terminus of unassembled outer-membrane proteins (OMPs). nih.gov In bacteria, during conditions like heat shock or other stresses, these OMPs accumulate in the periplasm. nih.gov Their characteristic C-terminal sequence, often a Tyr-Xxx-Phe motif, serves as a distress signal. nih.gov

The primary molecular target for this motif is the PDZ domain of the DegS protease. nih.gov The binding of Tyr-Tyr-Phe to the DegS PDZ domain is a critical molecular recognition event that initiates a proteolytic cascade. nih.gov This interaction relieves inhibitory constraints on the protease, leading to its activation. nih.gov The binding occurs in a pocket on the PDZ domain that specifically accommodates the C-terminal peptide sequence. nih.gov

The binding affinity of Tyr-Tyr-Phe for its protein partners has been characterized through kinetic studies. For the DegS protease, the interaction is not measured by a simple dissociation constant (K_d) but by a functional equivalent, the concentration required for half-maximal activation (K_act). This value reflects the concentration of the peptide needed to effectively activate the enzyme. nih.gov

In studies of DegS, maximal protease activity was determined in the presence of 150 μM Tyr-Tyr-Phe, indicating that this concentration is sufficient to saturate the PDZ binding sites and fully activate the enzyme. nih.gov The specificity of the interaction is high, as the PDZ domain is tailored to recognize the Tyr-Xxx-Phe C-terminal sequence. nih.gov

While specific peptide array studies mapping the interaction of Tyr-Tyr-Phe are not detailed in the available literature, the interaction interface has been defined through structural and mutagenesis studies of its target, the DegS protease. The binding interface is located on the PDZ domain of DegS, which recognizes the C-terminal Tyr-Phe motif of the tripeptide. nih.gov

Peptide-Enzyme Interactions

The most well-documented role for this compound is its interaction with and subsequent allosteric activation of the DegS enzyme, a key regulator of the σE-dependent stress response pathway.

The interaction of Tyr-Tyr-Phe with the DegS enzyme is a classic example of allosteric regulation. DegS is a protease that exists as a trimer, and its catalytic activity is normally kept in a suppressed state. nih.gov The binding of Tyr-Tyr-Phe to the PDZ domains of the DegS trimer induces a conformational change that activates the protease domains. nih.gov

This activation is positively cooperative, with a Hill constant for substrate cleavage measured between 1.5 and 1.9 in the presence of saturating amounts of Tyr-Tyr-Phe. nih.gov The binding of the tripeptide to a single PDZ domain can activate the protease domain on the same subunit (cis activation) as well as the protease domains on the adjacent subunits within the trimer (trans activation). nih.gov Once activated by Tyr-Tyr-Phe, DegS recognizes and cleaves its specific substrate, the anti-sigma factor RseA. nih.gov This cleavage event initiates a downstream signaling cascade. nih.gov

Table 1: Kinetic Parameters of DegS Variants Activated by Tyr-Tyr-Phe
DegS VariantDescriptionMaximal Activity Determined WithHill Constant (n)Reference
SSS (Wild-Type)Trimer with three active sites and three PDZ domains150 μM Tyr-Tyr-Phe1.5 nih.gov
SSΔHybrid trimer with two full subunits and one protease domain only (no PDZ)150 μM Tyr-Tyr-Phe1.9 nih.gov
SΔΔHybrid trimer with one full subunit and two protease domains only (no PDZ)150 μM Tyr-Tyr-Phe1.8 nih.gov

Information regarding the proteolytic stability and degradation pathways of Tyr-Tyr-Phe itself is limited. However, its primary role is not as a substrate for degradation but as an initiator of a degradation pathway. By activating the DegS protease, Tyr-Tyr-Phe triggers the cleavage of RseA, marking it for subsequent proteolytic steps by other enzymes like RseP. nih.gov Therefore, the tripeptide functions as a stable signaling molecule that initiates the regulated proteolysis of a key cellular component rather than being rapidly degraded itself. One patent document includes this compound in a list of peptides with potentially enhanced stability to protease degradation, though specific experimental data was not provided. google.com

Investigation of Enzyme Inhibition Profiles

While specific enzyme inhibition studies focusing exclusively on the tripeptide this compound are not extensively detailed in the available research, the constituent amino acids, tyrosine and phenylalanine, are recognized as critical components in a variety of enzyme-inhibiting peptides. Peptides containing these residues often play a significant role in binding to enzyme active sites.

The inhibitory activity of peptides is frequently linked to the characteristics of their C-terminal dipeptide sequence researchgate.net. Aromatic amino acids at various positions can contribute significantly to the binding and inhibitory potency of a peptide animbiosci.org. For instance, the dipeptide L-Tyrosyl-L-phenylalanine (Tyr-Phe) has been identified as an inhibitor of Angiotensin-converting enzyme (ACE), demonstrating a 48% inhibition rate at a concentration of 50 μM. medchemexpress.com This dipeptide also shows inhibitory activity against xanthine (B1682287) oxidase. medchemexpress.com

Furthermore, studies on other enzymes reveal the importance of these residues. An oligopeptide with a reduced peptide bond between a phenylalanine and a tyrosine was found to be a potent inhibitor of endothiapepsin, a type of aspartic proteinase. nih.gov In the context of protein tyrosine kinases, which are crucial for cellular signaling, peptide libraries have been used to identify specific inhibitors. A peptide where a tyrosine residue was substituted with phenylalanine acted as a competitive inhibitor for the ZAP-70 protein tyrosine kinase. researchgate.net These findings underscore the potential of peptides containing tyrosine and phenylalanine sequences to function as enzyme inhibitors, a capacity that likely extends to this compound.

Peptide/MotifTarget EnzymeObserved EffectReference
L-Tyrosyl-L-phenylalanineAngiotensin-converting enzyme (ACE)Inhibition (48% at 50 μM) medchemexpress.com
Phe-Gly-TyrAngiotensin-converting enzyme (ACE)Inhibitory activity (IC50 of 2.69 mM) animbiosci.org
Tyr-Arg-GlnAngiotensin-converting enzyme (ACE)Inhibitory activity (IC50 of 3.09 mM) animbiosci.org
Phe-Tyr reduced bond motifEndothiapepsinInhibition (IC50 = 0.62 µM for the full oligopeptide) nih.gov
Phe-for-Tyr substituted peptideZAP-70 Protein Tyrosine KinaseCompetitive inhibition (KI of 2 µM) researchgate.net

Peptide-Membrane Interactions

The interaction of this compound with cell membranes is driven by the peptide's amphipathic nature, stemming from its polar backbone and nonpolar aromatic side chains. These interactions are critical in many biological processes and are influenced by the properties of both the peptide and the lipid bilayer. mdpi.com

The association of peptides containing aromatic residues with lipid membranes involves a combination of electrostatic and hydrophobic interactions. The two tyrosine residues in this compound possess phenolic hydroxyl groups that can form hydrogen bonds with the polar headgroups of membrane phospholipids. rsc.org This initial association with the membrane surface can be followed by the insertion of the hydrophobic aromatic rings (two from tyrosine, one from phenylalanine) into the nonpolar, acyl chain core of the lipid bilayer. mdpi.com

Molecular dynamics simulations of related peptides have shown that a tyrosine-containing peptide may interact primarily with the lipid headgroups, whereas a more hydrophobic analogue can penetrate deeper into the membrane's core. mdpi.com The presence of multiple aromatic groups in this compound suggests a strong propensity for such hydrophobic interactions, which would facilitate its anchoring within the membrane.

The insertion of this compound into a lipid bilayer can significantly perturb the membrane's structure and dynamics. The presence of the bulky aromatic side chains within the hydrophobic core can disrupt the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity and permeability. mdpi.com

Studies on a nonapeptide where a tyrosine was substituted with another amino acid demonstrated that the nature of the aromatic residue influences the extent of membrane perturbation. The modified peptide was shown to penetrate the hydrophobic core, causing a reduction in membrane thickness and inducing leakage of vesicle contents. mdpi.com This suggests that this compound, by inserting its three aromatic rings into the bilayer, could similarly compromise membrane integrity, potentially leading to the formation of transient pores or defects.

Self-Assembly and Supramolecular Architectures of this compound

Aromatic amino acids and short peptides containing them are well-known for their ability to self-assemble into highly ordered supramolecular structures. researchgate.netnih.gov This process is driven by specific, non-covalent intermolecular forces, including π–π stacking between aromatic rings, hydrogen bonding, and hydrophobic interactions. nih.gov The this compound peptide, with its three aromatic residues, is a prime candidate for forming such nanoarchitectures.

Peptides rich in tyrosine and phenylalanine can spontaneously organize into a variety of well-defined nanostructures, such as nanofibers, nanotubes, nanoribbons, and vesicles. researchgate.netnih.gov The self-assembly process is often hierarchical; for instance, tyrosine has been shown to first form dimer assemblies, which then organize into nanotubes and subsequently stack into larger microrods. rsc.org

The specific morphology of the resulting structure is highly dependent on the peptide sequence. Studies on tripeptide isomers containing tyrosine, phenylalanine, and aspartic acid revealed that slight changes in the amino acid order could lead to dramatically different assemblies, including crystalline fibers, nanofibrils, and amorphous aggregates. nih.govub.eduacs.org In the case of a DYF-NH2 (Aspartic acid-Tyrosine-Phenylalanine) tripeptide, the structure is stabilized by lateral amide-amide hydrogen bonds and vertical tyrosine-tyrosine hydrogen bonds, forming a beta-sheet-like stacking arrangement. ub.eduacs.org Given these precedents, this compound is expected to form stable, ordered nanoarchitectures, with the potential for spherical or fibrillar assemblies depending on the precise conditions.

The self-assembly process is highly sensitive to the surrounding environment. nih.gov Key factors that control the final supramolecular architecture include peptide concentration, solvent polarity, pH, and temperature. nih.govmdpi.com

Concentration: As seen with tyrosine self-assembly, increasing the concentration can drive the hierarchical formation of more complex structures, progressing from simple dimers to nanotubes and microrods. rsc.org

Solvent and pH: The solvent environment can have a profound effect. The charge state of the peptide's terminal groups and the tyrosine side chain is dictated by the pH of the solution. Studies on L-phenylalanine have shown that at its isoelectric point (zwitterionic state), it forms fibrillar structures, whereas in its cationic or anionic state at different pH values, the morphology shifts to flake-like structures due to the influence of electrostatic interactions. nih.gov Similarly, the choice of solvent can modulate the intermolecular interactions, leading to different assembled morphologies. nih.gov The co-assembly of tyrosine with phenylalanine has also been shown to tune the photoluminescence properties of the resulting structures, indicating a high degree of control is possible through molecular composition. rsc.org

Peptide/Amino AcidObserved NanoarchitecturesKey Influencing FactorsReference
Tyrosine (Tyr)Nanotubes, Microrods, FibrilsConcentration, Solvent (water vs. ethanol) researchgate.netrsc.org
Phenylalanine (Phe)Fibrils, Flakes, NanotubespH (charge state), Solvent researchgate.netnih.gov
Tripeptides (Tyr, Phe, Asp isomers)Crystals, Gels, Amorphous assemblies, NanofibersAmino acid sequence nih.govub.eduacs.org
Diphenylalanine (FF)Nanotubes, Vesicles, HydrogelsStrong π–π stacking interactions nih.gov

Characterization of Assembly Morphology and Size

Comprehensive literature and database searches did not yield specific experimental data on the self-assembly, morphology, or size of the tripeptide this compound (Tyr-Tyr-Phe). Research has extensively covered the self-assembly of its constituent aromatic amino acids, L-Tyrosine and L-Phenylalanine, as well as related dipeptides, but information on the specific supramolecular structures formed by Tyr-Tyr-Phe is not available in the reviewed sources.

To provide a contextual understanding, this section will discuss the characterized assemblies of closely related peptides, such as Tyrosine-Tyrosine (Tyr-Tyr) and Phenylalanine-Phenylalanine (Phe-Phe) dipeptides, and the influence of Tyrosine and Phenylalanine residues on the morphology of peptide assemblies in general. It is crucial to note that these findings are not directly applicable to this compound but offer insights into the potential interactions that may govern its self-assembly.

The self-assembly of peptides is driven by a balance of non-covalent interactions, including hydrogen bonding between peptide backbones, and π-π stacking, hydrophobic, and electrostatic interactions between the amino acid side chains. nih.govnih.gov For peptides containing Tyrosine and Phenylalanine, the aromatic side chains are key drivers of assembly. researchgate.net

Studies on dipeptides composed of L-phenylalanine and L-tyrosine have shown a propensity to form extensive molecular architectures. For instance, a dipeptide of L-tyrosine, Thy-(Tyr-Tyr), has been observed to form large and stable networks in aqueous solutions, with hydrodynamic mean diameters exceeding 200 nm. The hydroxyl groups on the tyrosine residues are thought to contribute to more extensive and stable non-covalent polymerization through additional hydrogen bonding possibilities compared to phenylalanine-only peptides. arabjchem.org In contrast, a similar dipeptide of L-phenylalanine, Thy-(Phe-Phe), formed aggregates with a smaller hydrodynamic radius of approximately 164 nm. arabjchem.org

The position of tyrosine within a peptide sequence can significantly dictate the morphology of the resulting nanostructures. Research on a series of β-sheet self-assembling peptides demonstrated that all sequences, regardless of tyrosine's position, formed thin constituent nanofibers with diameters of approximately 3.8 ± 0.4 nm. acs.org However, the specific placement of tyrosine influenced the propensity for these nanofibers to associate into larger bundles. acs.org

Furthermore, co-assembly of phenylalanine and tyrosine has been shown to result in the formation of distinct nanofibrils, indicating that the molecular-level packing of both molecules defines the dimensions of the self-assembled structures. rsc.org The self-assembly of individual aromatic amino acids like tyrosine can also lead to various morphologies, including nanotubes with diameters of 40-50 nm and microrods with widths of approximately 3 μm, depending on the concentration. rsc.org

While these findings illustrate the general principles and potential structures that can be formed by peptides containing tyrosine and phenylalanine, the specific morphology and size of assemblies formed by this compound remain to be experimentally determined.

Table of Assembly Sizes for Related Peptides

Compound/AssemblyMorphologySize (Diameter/Radius)Measurement Conditions
Thy-(Tyr-Tyr)Aggregates/Networks>200 nm (Hydrodynamic Radius)300 µM solution in 9 mM phosphate (B84403) buffer (pH 7.5), 30 °C
Thy-(Phe-Phe)Aggregates~164 nm (Hydrodynamic Radius)300 µM solution in 9 mM phosphate buffer (pH 7.5), 30 °C
Tyrosine-containing β-sheet SAPsNanofibers~3.8 ± 0.4 nm (Diameter)2.5 mM concentration
Tyrosine Self-AssemblyNanotubes40-50 nm (Diameter)1 mg mL⁻¹ concentration
Tyrosine Self-AssemblyMicrorods~3 µm (Width)5 mg mL⁻¹ concentration
Phenylalanine:Tyrosine Co-assemblyNanofibrilsNot specifiedNot specified

Computational and in Silico Studies of Tyrosyl Tyrosyl Phenylalanine

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a cornerstone of computational peptide science, used to predict the time-dependent behavior of a molecular system. nih.gov For Tyr-Tyr-Phe, MD simulations model the motions of every atom in the peptide, along with surrounding molecules like water, by numerically solving Newton's equations of motion. rutgers.edu This approach provides a dynamic view of the peptide's conformational landscape, revealing how it folds, flexes, and interacts over time. The simulations rely on a "force field," a set of parameters that defines the potential energy of the system, dictating the forces between atoms. frontiersin.org

A primary goal of MD simulations is to sample the various three-dimensional structures, or conformations, that a peptide can adopt. soton.ac.uk Tyr-Tyr-Phe, with its multiple rotatable bonds in the backbone and side chains, can exist in a vast ensemble of conformations. MD simulations generate a trajectory—a series of atomic coordinates over time—that can be analyzed to understand this conformational heterogeneity. nih.gov

Detailed research findings from such an analysis would involve tracking key geometric parameters to identify the most stable and frequently visited conformational states. This includes monitoring dihedral angles (Phi, Psi, and Chi angles), the radius of gyration (a measure of the peptide's compactness), and the root-mean-square deviation (RMSD) from a starting structure. mdpi.comresearchgate.net For Tyr-Tyr-Phe, particular attention would be given to the relative orientations of the three aromatic rings, which can engage in stabilizing π-π stacking interactions.

Table 1: Potential Conformational States of Tyr-Tyr-Phe for Trajectory Analysis
Conformational StateDescriptionKey Analytical Metrics
ExtendedThe peptide backbone is stretched out, maximizing the distance between the N- and C-termini. Aromatic rings are solvent-exposed.High radius of gyration; Dihedral angles in the β-strand region of the Ramachandran plot.
Folded/CompactThe peptide folds back on itself, driven by intramolecular hydrogen bonds and hydrophobic collapse.Low radius of gyration; Intramolecular hydrogen bond count; Close contacts between aromatic rings.
Aromatic-StackedA specific folded state where two or all three aromatic rings are arranged in a parallel or T-shaped orientation to maximize π-π interactions.Distances and angles between the centers of mass of the aromatic rings.
Turn-likeThe peptide backbone forms a β-turn or γ-turn structure, often stabilized by a hydrogen bond.Specific backbone dihedral angle combinations; Hydrogen bond analysis.

The interaction of Tyr-Tyr-Phe with its solvent environment, typically water, is crucial for determining its structure and function. MD simulations explicitly model thousands of individual water molecules to accurately capture these interactions. elifesciences.org The two tyrosine residues, with their polar hydroxyl (-OH) groups, can act as both hydrogen bond donors and acceptors with water molecules. elifesciences.org Conversely, the nonpolar phenyl ring of phenylalanine and the aromatic rings of the tyrosines contribute to hydrophobic interactions, influencing how water molecules organize around the peptide. mdpi.com Analyzing the number and lifetime of hydrogen bonds and the distribution of water molecules around the peptide provides insight into its solubility and the energetic contributions of solvation. rsc.org

Table 2: Key Peptide-Solvent Interactions for Tyr-Tyr-Phe
Residue GroupInteraction TypeRole in Solvation
Tyrosine Hydroxyl (-OH)Hydrogen BondingActs as H-bond donor and acceptor, promoting favorable interactions with water.
Phenylalanine RingHydrophobic InteractionDisrupts the local hydrogen bond network of water, leading to the hydrophobic effect.
Tyrosine Aromatic RingsHydrophobic InteractionSimilar to phenylalanine but tempered by the polar hydroxyl group.
Peptide Backbone (C=O, N-H)Hydrogen BondingForms hydrogen bonds with water, contributing significantly to the solvation of the peptide.

MD simulations can also be used to study how Tyr-Tyr-Phe interacts with biological membranes, which are typically modeled as a lipid bilayer. Such simulations are critical for understanding the peptide's potential to cross cell membranes or interact with membrane-bound proteins. Tyr-Tyr-Phe possesses amphipathic characteristics—the hydrophobic aromatic rings and the hydrophilic hydroxyl groups and peptide backbone. This duality would likely govern its orientation and depth of insertion into a membrane. mdpi.com Simulations can reveal the free energy profile of the peptide as it moves from the aqueous phase into the hydrophobic core of the membrane, identifying the most energetically favorable location and orientation.

Table 3: Predicted Interactions of Tyr-Tyr-Phe with a Lipid Bilayer
Peptide RegionMembrane RegionDominant Interaction
Aromatic Rings (Tyr, Phe)Lipid Acyl Tails (Hydrophobic Core)Hydrophobic and van der Waals interactions.
Tyrosine Hydroxyl GroupsLipid Headgroups / Water InterfaceHydrogen bonding and electrostatic interactions.
Peptide BackboneLipid Headgroups / Water InterfaceHydrogen bonding.

For peptides with complex energy landscapes like Tyr-Tyr-Phe, standard MD simulations can get trapped in local energy minima, failing to sample all relevant conformations within an accessible timescale. soton.ac.uk Enhanced sampling techniques are employed to overcome this limitation. Replica Exchange Molecular Dynamics (REMD) is a prominent example. rutgers.eduresearchgate.net In REMD, multiple simulations of the system (replicas) are run in parallel at different temperatures. nih.govbiorxiv.org Periodically, the coordinates of replicas at neighboring temperatures are swapped. The higher-temperature replicas can easily cross high energy barriers, and by swapping with lower-temperature replicas, they allow the entire system to explore a much broader conformational space efficiently. acs.org This ensures a more comprehensive and statistically reliable picture of the peptide's conformational equilibrium.

Table 4: Comparison of Standard MD and REMD for Tyr-Tyr-Phe Studies
FeatureStandard Molecular Dynamics (MD)Replica Exchange Molecular Dynamics (REMD)
PrincipleSingle simulation at a constant temperature.Multiple parallel simulations at different temperatures with periodic coordinate exchange.
Energy Barrier CrossingCan become kinetically trapped in local energy minima.Overcomes high energy barriers by leveraging high-temperature replicas.
Conformational SamplingMay be incomplete for complex systems.Greatly enhanced, leading to better statistical convergence. soton.ac.uk
Computational CostLower per simulation.Higher, as it requires resources for multiple replicas.

Molecular Docking and Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as Tyr-Tyr-Phe) when bound to a second (a receptor, typically a protein) to form a stable complex. oup.com This method is instrumental in hypothesis-driven studies to identify potential biological targets for the peptide. The process involves placing the Tyr-Tyr-Phe molecule in various positions and orientations within the binding site of a target protein and scoring each "pose" based on its energetic favorability. nih.govmdpi.com

Scoring functions estimate the binding affinity by considering factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. nih.gov For Tyr-Tyr-Phe, docking studies could explore its potential as an inhibitor or substrate for enzymes like tyrosinase or as a ligand for opioid receptors, where Tyr- and Phe-containing peptides are known to be active. nih.govresearchgate.net The results can guide further experimental validation by identifying key interacting residues and predicting the strength of the binding.

Table 5: Hypothetical Docking Results for Tyr-Tyr-Phe against a Target Protein
ParameterDefinitionHypothetical ValueInterpretation
Binding AffinityAn estimation of the binding free energy (e.g., in kcal/mol). More negative values indicate stronger binding.-8.5 kcal/molSuggests a potentially strong and stable interaction with the target.
Key H-BondsSpecific hydrogen bonds formed between the peptide and protein residues.Tyr1-OH with Asp120; Phe3-Backbone C=O with Arg85Identifies critical residues in the binding site responsible for affinity and specificity.
Hydrophobic ContactsNonpolar interactions between the peptide and protein.Phe3 ring with Leu50, Ile75; Tyr2 ring with Val48Highlights the importance of hydrophobic pockets in the receptor for binding.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Electronic Structure

While MD simulations and docking rely on classical mechanics (force fields), some molecular phenomena require the accuracy of quantum mechanics (QM). QM/MM methods offer a hybrid solution by treating a small, chemically active region of the system with high-level QM calculations, while the larger surrounding environment (e.g., the rest of the protein and solvent) is treated with classical MM. nsf.govnih.gov

For Tyr-Tyr-Phe, a QM/MM approach would be ideal for studying processes involving changes in electronic structure. letifmones.com For example, it could be used to accurately model the energetics of π-π stacking between the aromatic rings, calculate the pKa of the tyrosine hydroxyl groups, or investigate a potential chemical reaction if the peptide were to act as an enzyme substrate. nih.gov The QM region would typically include the atoms directly involved in the electronic event, providing a level of accuracy unattainable with purely classical methods. q-chem.com

Table 6: Example QM/MM Partitioning for a Tyr-Tyr-Phe Study
Research QuestionQuantum Mechanics (QM) RegionMolecular Mechanics (MM) Region
Investigating π-π stackingThe aromatic rings of the two Tyr residues and the Phe residue.The peptide backbone, all side-chain atoms not in the rings, and all solvent molecules.
Calculating pKa of Tyr1The side chain of the first Tyr residue (Tyr1).The rest of the peptide (Tyr2, Phe3), and all solvent molecules.
Modeling a reaction at Phe3The entire Phe3 residue and the active site residues of the interacting enzyme.The rest of the enzyme, the rest of the peptide, and solvent.

Machine Learning and Artificial Intelligence Applications in Peptide Research

Machine learning (ML) and artificial intelligence (AI) have become indispensable in peptide science, enabling the analysis of vast datasets to predict properties and design novel sequences. bohrium.comfrontiersin.org These technologies are particularly useful in navigating the enormous chemical space of possible peptide sequences to identify candidates with desired biological activities. nih.gov For a tripeptide such as Tyrosyl-tyrosyl-phenylalanine, ML models can be trained on existing data from similar peptides to predict its behavior and interactions within biological systems.

The general workflow for developing a reliable peptide-prediction model involves several key stages: data processing and cleaning, feature encoding, model training, and performance evaluation. bohrium.com The quality and quantity of the data used to train the models are critical for their predictive accuracy. bohrium.com

AI-Driven Peptide Design ApproachesDescriptionKey Technologies
Generative Adversarial Networks (GANs) Two neural networks, a generator and a discriminator, work together to create new peptide sequences that are indistinguishable from real, functional peptides. nih.govacs.orgDeep Learning, Neural Networks
Transformer Models (e.g., InstaNovo) Interprets mass spectra to map fragment ion peaks to peptide sequences, predicting the next amino acid in a sequence. biotechniques.comArtificial Intelligence, Mass Spectrometry
Diffusion-Based Models (e.g., InstaNovo+) Refines peptide predictions generated by other models, mimicking the manual refinement process. biotechniques.comArtificial Intelligence, Iterative Refinement
AI-Lab Loop An iterative process where AI algorithms design peptides, which are then synthesized and tested in the lab. The experimental results are fed back into the AI model to refine subsequent designs. ardigen.comIntegrated Computational and Experimental Methods

Predicting the biological activity and interaction partners of peptides is a major application of ML in peptide research. frontiersin.org For this compound, this could involve predicting its binding affinity to a specific receptor or its potential as an antimicrobial or anticancer agent. nih.gov ML models, such as Support Vector Machines (SVM) and Random Forests, are trained on datasets of peptides with known activities to learn the sequence features that correlate with a particular function. arxiv.orgmdpi.com

These predictive models can significantly reduce the time and cost of drug discovery by prioritizing promising candidates for experimental testing. nih.gov For instance, a study on the M. jannaschii tyrosyl-tRNA synthetase demonstrated that integrating molecular modeling with machine learning could increase the enrichment ratio of desired mutants by 11-fold, showcasing the power of this combined approach. biorxiv.org Furthermore, ML applications are being developed to predict the binding affinity of peptides containing non-canonical amino acids, which expands the toolkit for designing novel peptide-based therapeutics. nih.gov

Deep learning approaches are also showing great promise in overcoming the challenges of predicting peptide properties, which are often influenced by the peptide's flexibility and multiple conformations. youtube.com

Protein Structure Prediction Methods Applied to Peptide Segments (e.g., AlphaFold)

The development of highly accurate protein structure prediction tools, most notably Google DeepMind's AlphaFold, has been a watershed moment for structural biology. ebi.ac.ukdeepmind.google While primarily designed for large proteins, these methods can also be adapted to predict the three-dimensional structures of smaller peptide segments like this compound. nih.govnih.gov

AlphaFold predicts a protein's 3D structure from its amino acid sequence with accuracy that is often competitive with experimental methods. ebi.ac.uk The AlphaFold Protein Structure Database provides open access to over 200 million protein structure predictions. ebi.ac.uk For novel peptides or those not in the database, prediction servers are available that can generate structures from a submitted sequence. proteopedia.org

A modified version of AlphaFold, called AfCycDesign, has been developed for the structure prediction and design of cyclic peptides. nih.gov This demonstrates the adaptability of these deep learning models for various peptide-related challenges. The ability to accurately predict the structure of a peptide like this compound is crucial for understanding its function and for designing peptidomimetics.

Computational Tools for Peptidomimetic Design and Analysis

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as better stability and oral bioavailability. upc.edu Computational tools are essential for the rational design of peptidomimetics based on a lead peptide like this compound. upc.edufrontiersin.org These tools help in sketching the features of the bioactive conformation and developing a pharmacophore model. upc.edu

Recently, computational tools have been developed to rationally design and reliably stabilize peptide macrocycles in a desired conformation. tandfonline.com

The Peptide Conformation Distribution (PCD) plot is a novel, alignment-free method for the visual and quantitative analysis of peptide and peptidomimetic conformations. nih.govacs.orgnih.govresearchgate.net Unlike the traditional Ramachandran plot, which focuses on the backbone dihedral angles (φ and ψ) of single amino acids, the PCD plot examines the spatial arrangement of multiple side-chain Cα–Cβ bonds. nih.govacs.org

This method is particularly useful for analyzing structural peptidomimetics where the peptide backbone has been replaced by a synthetic scaffold. upc.eduprismbiolab.com By projecting the conformations of a peptidomimetic onto a PCD plot derived from a large database of peptide structures, researchers can visually assess its structural similarity to a target peptide motif. nih.govprismbiolab.com

The Peptidomimetic Analysis (PMA) map is an alignment-based method that complements the PCD plot. nih.govacs.orgnih.govresearchgate.net It provides a quantitative evaluation of the similarity between a peptidomimetic and its target peptide motif. nih.govprismbiolab.com The PMA map is generated by superimposing the structure of the peptidomimetic onto the target peptide and calculating two key parameters: the average of position difference (APD) and the average of vector difference (AVD) for the Cα–Cβ bonds. prismbiolab.com

This tool is especially valuable for comparing different peptidomimetic scaffolds and for the detailed analysis of how well each pseudo-Cα–Cβ bond in the mimetic mimics the corresponding bond in the peptide. nih.govacs.org

Computational ToolBasis of AnalysisKey FeatureApplication
PCD Plot Alignment-free, based on Cα–Cβ bond coordinates nih.govacs.orgVisualizes the conformational distribution of a peptidomimetic within the chemical space of peptide fragments prismbiolab.comComprehensive conformational analysis and classification of peptidomimetics nih.gov
PMA Map Alignment-based, on Cα–Cβ bonds and pseudo-Cα–Cβ bonds nih.govacs.orgQuantifies the structural similarity between a peptidomimetic and a target peptide motif using APD and AVD values prismbiolab.comComparative evaluation of different peptidomimetic scaffolds nih.gov

Future Directions and Emerging Research Avenues for Tyrosyl Tyrosyl Phenylalanine Research

Advancements in De Novo Peptide Design Methodologies and Rational Engineering

The fields of de novo peptide design and rational engineering are rapidly advancing, offering powerful tools to create novel peptides with tailored properties. For Tyr-Tyr-Phe, these advancements could lead to the development of new biomaterials and therapeutic agents.

De novo design involves the creation of new peptide sequences with specific, predetermined structures and functions. Computational approaches, such as those using software like Rosetta, allow for the design of proteins with novel folds and functionalities. bakerlab.org For instance, researchers have successfully designed protein switches that are activated by tyrosine phosphorylation, a process where a phosphate (B84403) group is added to a tyrosine residue. nih.govbakerlab.org This approach could be adapted to design Tyr-Tyr-Phe analogues that undergo conformational changes in response to specific stimuli, enabling their use in biosensors or drug delivery systems.

Rational engineering, on the other hand, focuses on modifying existing peptides to enhance or alter their properties. One strategy involves creating "stapled peptides," where the peptide's structure is constrained by a synthetic brace. A method has been described for creating a covalent bond between tryptophan and phenylalanine or tyrosine residues through an intramolecular palladium-catalyzed C–H activation process. nih.govresearchgate.net This technique could be explored to create structurally constrained versions of Tyr-Tyr-Phe with increased stability and biological activity.

Furthermore, advancements in microbial engineering can be harnessed to produce the constituent amino acids of Tyr-Tyr-Phe, namely L-phenylalanine and L-tyrosine, in high yields. nih.gov Rational engineering of metabolic pathways in bacteria like Pseudomonas taiwanensis has been shown to enable the accumulation of these aromatic amino acids. nih.gov Such approaches could be integrated into a biosynthetic system for the efficient production of Tyr-Tyr-Phe and its derivatives.

The table below summarizes some of the key methodologies in de novo design and rational engineering applicable to Tyr-Tyr-Phe research.

MethodologyDescriptionPotential Application for Tyr-Tyr-Phe
Computational Peptide Design (e.g., Rosetta) Utilizes algorithms to design novel peptide sequences with desired structures and functions. bakerlab.orgDesign of Tyr-Tyr-Phe analogues with specific self-assembly properties or binding affinities.
Phosphorylation-Driven Switches Engineering peptides to change conformation upon tyrosine phosphorylation. nih.govbakerlab.orgDevelopment of Tyr-Tyr-Phe-based biosensors that respond to kinase activity.
Peptide Stapling Introducing synthetic braces to constrain the peptide's conformation, enhancing stability and activity. nih.govresearchgate.netCreation of more potent and stable Tyr-Tyr-Phe analogues for therapeutic applications.
Metabolic Pathway Engineering Modifying microbial metabolism to overproduce specific amino acids. nih.govSustainable and high-yield production of Tyr-Tyr-Phe's constituent amino acids.

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of biological systems. nih.gov While direct multi-omics studies on Tyr-Tyr-Phe are not yet prevalent, this approach holds significant potential for understanding its interactions within a complex biological environment.

A multi-omics approach can elucidate the complex molecular underpinnings of health and disease by combining data from different biological layers. nih.gov For example, in the context of neurodegenerative diseases, integrating genomics, transcriptomics, and proteomics data has advanced the understanding of disease pathogenesis. mdpi.com If Tyr-Tyr-Phe were to be investigated as a potential therapeutic or diagnostic agent, a systems-level understanding of its effects would be crucial.

Computational pipelines are being developed to integrate metabolomics and transcriptomics data using metabolic models as a scaffold. plos.org Such tools could be used to predict how Tyr-Tyr-Phe might influence cellular metabolic networks. By mapping the changes in gene expression (transcriptomics) and metabolite levels (metabolomics) in response to the peptide, researchers could identify the pathways and processes it modulates.

The following table outlines different omics data types and their potential application in understanding the biological context of Tyr-Tyr-Phe.

Omics TypeData GeneratedPotential Application for Tyr-Tyr-Phe Research
Genomics DNA sequence dataIdentifying genetic factors that may influence an individual's response to Tyr-Tyr-Phe-based therapies.
Transcriptomics RNA expression levelsDetermining how Tyr-Tyr-Phe affects gene expression in target cells or tissues.
Proteomics Protein abundance and modificationsIdentifying proteins that interact with Tyr-Tyr-Phe and understanding its impact on cellular signaling.
Metabolomics Metabolite levelsAssessing the effect of Tyr-Tyr-Phe on cellular metabolism and identifying its metabolic fate.

Development of Novel Spectroscopic and Imaging Techniques for Real-Time Molecular Analysis

Understanding the dynamics of Tyr-Tyr-Phe, from its conformational changes to its self-assembly into larger structures, requires advanced analytical techniques capable of real-time molecular analysis. Novel spectroscopic and imaging methods are emerging that can provide unprecedented insights into these processes.

Spectroscopic techniques are particularly well-suited for studying the properties of Tyr-Tyr-Phe due to its aromatic residues. The characteristic absorption spectra of tyrosine and phenylalanine between 240 and 310 nm can be used to identify and quantify peptides containing these amino acids. nih.gov Advanced spectroscopic methods, combined with computational approaches, can provide detailed information about the conformational landscape of these molecules in the gas phase. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool, especially for studying tyrosyl radicals, which can play roles in enzymatic reactions and oxidative damage. nih.gov New computational methods for simulating EPR spectra can help determine the rotational conformation of the phenoxyl ring in a radical with high accuracy, which could be applied to study radical forms of Tyr-Tyr-Phe. nih.gov

While specific real-time imaging of Tyr-Tyr-Phe at the molecular level remains a challenge, advances in imaging technologies are bringing this goal closer. Techniques like super-resolution microscopy could potentially be adapted to visualize the self-assembly of fluorescently labeled Tyr-Tyr-Phe derivatives into nanofibrils or other structures.

The table below details some of the spectroscopic techniques that can be applied to the analysis of Tyr-Tyr-Phe.

Spectroscopic TechniqueInformation ProvidedRelevance to Tyr-Tyr-Phe
UV-Visible Spectroscopy Electronic transitions in aromatic residues, useful for quantification and identification. nih.govRapid identification and quantification of Tyr-Tyr-Phe in solution.
Fluorescence Spectroscopy Intrinsic fluorescence of tyrosine and phenylalanine provides insights into the local environment and conformational changes.Monitoring changes in Tyr-Tyr-Phe conformation and its interactions with other molecules.
Infrared (IR) and Raman Spectroscopy Vibrational modes of the peptide backbone and side chains, sensitive to secondary structure. nih.govCharacterizing the secondary structure of Tyr-Tyr-Phe in different states (e.g., monomeric vs. aggregated).
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic-level structural information and dynamics in solution.Determining the three-dimensional structure and intermolecular interactions of Tyr-Tyr-Phe.
Electron Paramagnetic Resonance (EPR) Spectroscopy Information about unpaired electrons, useful for studying radical species. nih.govInvestigating the formation and structure of tyrosyl radicals in Tyr-Tyr-Phe.

High-Throughput Screening and Characterization Technologies for Peptide Libraries

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific activity. creative-peptides.com This technology is invaluable for discovering new peptides with desired properties from vast libraries. For Tyr-Tyr-Phe, HTS can be used to screen libraries of its analogues for enhanced biological activity or novel self-assembly characteristics.

Peptide libraries can be generated through various methods, including combinatorial synthesis and bacterial peptide display. nih.govelifesciences.org In bacterial display, peptides are expressed on the surface of E. coli cells, allowing for the screening of millions of variants. nih.govelifesciences.org Such a platform could be used to identify Tyr-Tyr-Phe derivatives with high affinity for a particular target protein.

The screening process itself often relies on microplate-based assays, where the activity of each peptide is measured using a microplate reader. bmglabtech.com These assays can be designed to measure a wide range of properties, such as enzyme inhibition, receptor binding, or antimicrobial activity. For example, an ELISA-based method has been developed for the high-throughput screening of peptide substrates for tyrosine kinases. sigmaaldrich.com

Once "hit" peptides are identified from a screen, they need to be characterized in more detail. This typically involves techniques like High-Performance Liquid Chromatography (HPLC) for purification and Mass Spectrometry (MS) for sequence verification. creative-peptides.com

The table below summarizes the key technologies involved in the high-throughput screening and characterization of peptide libraries relevant to Tyr-Tyr-Phe research.

TechnologyDescriptionApplication for Tyr-Tyr-Phe Research
Peptide Library Synthesis Creation of large, diverse collections of peptides, including analogues of Tyr-Tyr-Phe.Generation of a pool of candidate peptides for screening.
Bacterial Peptide Display Expression of peptides on the surface of bacteria for screening. nih.govelifesciences.orgScreening for Tyr-Tyr-Phe analogues with specific binding properties.
Microplate-Based Assays Miniaturized assays for rapid, parallel testing of peptide activity. creative-peptides.combmglabtech.comHigh-throughput screening of Tyr-Tyr-Phe libraries for desired biological functions.
High-Performance Liquid Chromatography (HPLC) A technique for separating, identifying, and quantifying components in a mixture. creative-peptides.comPurification of promising Tyr-Tyr-Phe analogues identified in a screen.
Mass Spectrometry (MS) An analytical technique that measures the mass-to-charge ratio of ions. creative-peptides.comConfirmation of the molecular weight and sequence of synthesized or purified Tyr-Tyr-Phe analogues.

Q & A

Q. What are the standard laboratory protocols for synthesizing Tyrosyl-tyrosyl-phenylalanine, and how can synthesis efficiency be quantified?

  • Methodological Answer: Solid-phase peptide synthesis (SPPS) is the most widely used method, employing Fmoc- or Boc-protected amino acids on resin supports. Efficiency is quantified via high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry (MS) for molecular weight confirmation . Solution-phase synthesis may be used for smaller scales but requires iterative purification steps. Key parameters include coupling agent selection (e.g., HBTU, HATU), deprotection efficiency, and resin loading capacity. Yield optimization involves monitoring reaction kinetics using ninhydrin tests or UV spectroscopy .

Q. Table 1: Comparison of Synthesis Methods

MethodAdvantagesLimitationsPurity Assessment Tools
SPPSHigh automation, scalabilityCost-intensive resin systemsHPLC, MS
Solution-phaseFlexibility in solvent choiceLabor-intensive purificationNMR, TLC

Q. Which spectroscopic and chromatographic methods are optimal for structural elucidation and purity assessment of this compound?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) identifies backbone conformation and side-chain interactions, while circular dichroism (CD) spectroscopy analyzes secondary structure in aqueous solutions . Purity is assessed via reverse-phase HPLC with UV detection at 280 nm (aromatic residue absorption). For quantification, calibration curves using synthetic standards are essential. Mass spectrometry (MALDI-TOF or ESI-MS) validates molecular integrity .

Q. Table 2: Analytical Techniques and Applications

TechniqueApplicationDetection LimitKey Parameters
NMRStructural isomerism, hydrogen bonding~0.1 mMSolvent compatibility
HPLC-UVPurity, degradation products~1 ng/mLColumn type, gradient
CD SpectroscopySecondary structure in solution~0.01 mg/mLTemperature, pH control

Advanced Research Questions

Q. How should researchers design experiments to resolve conflicting reports on the receptor binding affinity of this compound in neurological studies?

  • Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., pH, ionic strength) or receptor isoform specificity. To address this:
  • Standardize Assays: Use recombinantly expressed receptors in controlled buffer systems (e.g., 25 mM HEPES, pH 7.4).
  • Cross-Validate Techniques: Combine surface plasmon resonance (SPR) for kinetic analysis with radioligand binding assays for equilibrium dissociation constants (Kd).
  • Meta-Analysis: Apply statistical frameworks (e.g., random-effects models) to aggregate data from independent studies, adjusting for batch effects .
  • Replicate Key Studies: Collaborate with independent labs to verify reproducibility under identical conditions .

Q. What advanced computational models are suitable for predicting the tertiary structure and interaction dynamics of this compound in physiological environments?

  • Methodological Answer: Molecular dynamics (MD) simulations (e.g., AMBER, CHARMM force fields) model conformational flexibility in explicit solvent systems (e.g., TIP3P water). Quantum mechanics/molecular mechanics (QM/MM) hybrid approaches are used for electronic interaction analysis at binding sites . Key steps include:

Parameterization: Derive partial charges and torsion angles from ab initio calculations.

Solvation: Simulate in 150 mM NaCl to mimic physiological conditions.

Validation: Compare simulated structures with experimental NMR or X-ray crystallography data .
Example Workflow:

  • Energy minimization → Equilibration (NPT ensemble) → Production run (100 ns trajectory) → Cluster analysis for dominant conformers.

Addressing Data Contradictions and Methodological Gaps

Q. What are common sources of variability in measuring the enzymatic stability of this compound, and how can they be controlled?

  • Methodological Answer: Variability arises from protease batch differences, substrate concentration gradients, and incubation temperature fluctuations. Mitigation strategies:
  • Enzyme Sourcing: Use commercially validated proteases (e.g., trypsin from a single vendor) with lot-specific activity certificates.
  • Kinetic Monitoring: Employ real-time fluorescence assays (e.g., FITC-labeled substrates) rather than endpoint measurements.
  • Statistical Design: Apply factorial experiments to isolate factors (e.g., pH, temperature) contributing to variability .

Q. How can researchers optimize experimental conditions for studying the peptide’s role in intracellular signaling pathways?

  • Methodological Answer: Use CRISPR-edited cell lines to knockout endogenous peptide transporters (e.g., PEPT1) and isolate exogenous effects. Intracellular concentration tracking requires fluorescent tagging (e.g., FITC-Tyr-Tyr-Phe) combined with confocal microscopy. For pathway analysis, phosphoproteomics (LC-MS/MS) identifies downstream targets, while siRNA knockdowns validate specificity .

Future Research Directions

  • Integration of Multi-Omics Data: Combine transcriptomic and metabolomic profiles to map systemic effects of this compound .
  • High-Throughput Screening: Develop peptide analogs with modified tyrosine residues to study structure-activity relationships (SAR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.